molecular formula C25H29NO4 B2667258 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid CAS No. 2219379-22-1

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid

Cat. No.: B2667258
CAS No.: 2219379-22-1
M. Wt: 407.51
InChI Key: FNJKXWKXIAEAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a 2-methylpropyl group. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its protective Fmoc group which can be removed under mild conditions.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: The Fmoc group is a popular protective group in solid-phase peptide synthesis.

    Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules.

    Material Science: The compound is used in the development of novel materials with specific properties.

Preparation Methods

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

    Substitution with the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing automated synthesizers for large-scale production.

Chemical Reactions Analysis

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.

Common reagents used in these reactions include bases like piperidine for deprotection, alkyl halides for substitution, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid primarily involves its role as a protective group in organic synthesis. The Fmoc group protects the amine functionality during synthesis and can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.

Comparison with Similar Compounds

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid can be compared with other Fmoc-protected compounds, such as:

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methoxyethyl)piperidine-4-carboxylic acid
  • (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

These compounds share the Fmoc protective group but differ in their substituents and specific applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for certain synthetic applications.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-methylpropyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-17(2)15-25(23(27)28)11-13-26(14-12-25)24(29)30-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22H,11-16H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJKXWKXIAEAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.